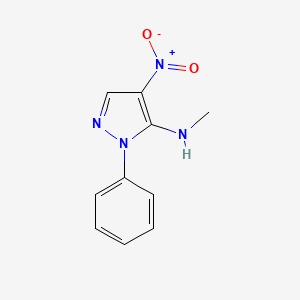

N-methyl-4-nitro-1-phenyl-1H-pyrazol-5-amine

Description

BenchChem offers high-quality N-methyl-4-nitro-1-phenyl-1H-pyrazol-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-methyl-4-nitro-1-phenyl-1H-pyrazol-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-4-nitro-2-phenylpyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O2/c1-11-10-9(14(15)16)7-12-13(10)8-5-3-2-4-6-8/h2-7,11H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REYHJCKWRDAVIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=NN1C2=CC=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: Safety & Toxicology of N-methyl-4-nitro-1-phenyl-1H-pyrazol-5-amine

The following technical guide details the safety, toxicology, and handling profile of N-methyl-4-nitro-1-phenyl-1H-pyrazol-5-amine .

Executive Summary

N-methyl-4-nitro-1-phenyl-1H-pyrazol-5-amine is a specialized heterocyclic intermediate used primarily in the synthesis of bioactive agrochemicals (e.g., Fipronil analogs) and pharmaceutical kinase inhibitors.[1][2] Structurally, it features a pyrazole core substituted with a phenyl group at position 1, a nitro group at position 4, and a methylated amine at position 5.

Due to the presence of the nitro group and the N-phenyl-pyrazole moiety, this compound presents specific toxicological hazards, including potential methemoglobinemia, hepatotoxicity, and aquatic toxicity. This guide synthesizes available experimental data with Structure-Activity Relationship (SAR) analysis to provide a comprehensive safety profile.

Chemical Identity & Physicochemical Properties[3][4][5][6][7][8]

| Property | Specification |

| Chemical Name | N-methyl-4-nitro-1-phenyl-1H-pyrazol-5-amine |

| CAS Number | 318238-07-2 |

| Molecular Formula | C₁₀H₁₀N₄O₂ |

| Molecular Weight | 218.21 g/mol |

| SMILES | CNc1n(c2ccccc2)ncc1[O-] |

| Appearance | Yellow to orange crystalline solid |

| Melting Point | 149–153 °C (Predicted/Analog range) |

| Solubility | Low in water; soluble in DMSO, Methanol, Ethyl Acetate |

| pKa | ~1.5 (Pyrazole nitrogen), weakly basic amine |

Hazard Identification (GHS Classification)

Based on structural analogs (e.g., 5-amino-1-phenyl-4-nitropyrazole) and functional group analysis, the following GHS classifications are assigned under the Precautionary Principle.

GHS Label Elements[6]

-

Signal Word: WARNING

-

Pictograms:

- (Irritant/Acute Tox)

- (Systemic Tox)

Hazard Statements

-

H302: Harmful if swallowed (Acute Tox. 4).

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

H373: May cause damage to organs (Blood/Liver) through prolonged or repeated exposure (Predicted).

-

H411: Toxic to aquatic life with long-lasting effects.

Toxicological Profile & Mechanism of Action

Metabolic Activation Pathway

The toxicity of this compound is largely driven by the nitro-reduction pathway . In vivo, the nitro group (-NO₂) at position 4 is susceptible to enzymatic reduction by nitroreductases (liver) or gut microbiota.

Mechanism:

-

Nitro Reduction: The -NO₂ group is reduced to a nitroso (-NO) and subsequently a hydroxylamine (-NHOH) intermediate.

-

Reactive Species: The hydroxylamine intermediate is highly electrophilic and can form adducts with cellular macromolecules (DNA/Proteins).

-

Methemoglobinemia: If systemic absorption occurs, the metabolites can oxidize ferrous hemoglobin (Fe²⁺) to ferric methemoglobin (Fe³⁺), impairing oxygen transport.

Target Organ Toxicity

-

Hepatotoxicity: Pyrazole derivatives are known to induce cytochrome P450 enzymes. The oxidative stress generated during the metabolism of the phenyl ring and nitro group can lead to hepatocellular necrosis.

-

Dermatotoxicity: As a secondary amine with a nitro-aromatic character, it acts as a contact sensitizer.

Visualization: Metabolic & Degradation Pathway

The following diagram illustrates the predicted metabolic reduction and potential degradation routes.

Figure 1: Predicted metabolic reduction pathway of the 4-nitro-pyrazole moiety leading to bioactive intermediates.

Synthesis & Stability

Synthetic Route

The synthesis typically involves the construction of the pyrazole ring followed by functionalization. A common robust pathway involves the reaction of phenylhydrazine with a nitro-enamine precursor or direct nitration.

-

Step 1: Condensation of phenylhydrazine with ethyl 2-cyano-3-ethoxyacrylate (or similar) to form the pyrazole core.

-

Step 2: Nitration at C-4 using

. -

Step 3: N-methylation of the C-5 amine (or using methylamine in a displacement reaction if a leaving group is present at C-5).

Stability

-

Thermal: Stable up to ~140°C. Decomposes exothermically at higher temperatures releasing

. -

Light: Photosensitive. The nitro group can undergo rearrangement or degradation under UV light. Store in amber vials.

-

Incompatibility: Strong oxidizing agents, reducing agents (hydrides), and strong bases.

Handling & Emergency Protocols

Experimental Handling Workflow

Objective: Minimize inhalation of dust and dermal contact.

-

Engineering Controls: All weighing and transfer operations must be performed inside a Class II Biosafety Cabinet or Chemical Fume Hood .

-

PPE: Nitrile gloves (double-gloving recommended due to nitro-aromatic permeation), lab coat, and safety glasses.

-

Solubilization: Dissolve in DMSO or DMF for biological assays. Avoid heating open containers.

Emergency Response Hierarchy

Figure 2: Emergency response decision tree for exposure incidents.

Ecological Impact

Nitro-substituted pyrazoles are persistent in aquatic environments.

-

Aquatic Toxicity:

(Fish, 96h) is predicted to be < 10 mg/L based on Fipronil analog data. -

Degradability: Not readily biodegradable. The pyrazole ring is resistant to hydrolysis.

-

Disposal: Must be incinerated in a chemical waste facility equipped with scrubbers for

. Do not release into drains.[3]

References

-

BLD Pharm. (2025). Product Safety Summary: N-Methyl-4-nitro-1-phenyl-1H-pyrazol-5-amine (CAS 318238-07-2).[2][4] Retrieved from

-

National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 608939 (Analog). Retrieved from

-

European Chemicals Agency (ECHA). (2024). C&L Inventory: Nitro-pyrazole derivatives. Retrieved from

-

Menendez, J. C., et al. (2011). "Approaches towards the synthesis of 5-aminopyrazoles." Beilstein Journal of Organic Chemistry, 7, 476–495. Retrieved from

-

BenchChem. (2025). Safety Data Sheet: 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide (Analog Read-Across). Retrieved from

Sources

- 1. 321533-60-2|N-Methyl-4-nitro-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazol-5-amine|BLD Pharm [bldpharm.com]

- 2. 318238-07-2|N-Methyl-4-nitro-1-phenyl-1H-pyrazol-5-amine|BLDPharm [bldpharm.com]

- 3. spectrumchemical.com [spectrumchemical.com]

- 4. 701917-04-6|4-Nitro-1-phenyl-1H-pyrazol-3-amine|BLD Pharm [bldpharm.com]

An In-Depth Technical Guide to the Thermodynamic Stability of Nitro-Substituted Aminopyrazoles

Foreword: The Stability-Performance Paradox

Nitro-substituted aminopyrazoles represent a fascinating and critical class of heterocyclic compounds. Their molecular architecture, combining the electron-donating amino group with one or more electron-withdrawing nitro groups on a stable pyrazole ring, gives rise to a unique portfolio of properties. This makes them highly valuable in disparate fields: as high-performance energetic materials where the controlled release of energy is paramount, and in medicinal chemistry as scaffolds for novel therapeutics.[1][2] However, this utility is governed by a fundamental trade-off: the quest for higher energy content often leads to decreased thermodynamic stability.[3] An unstable compound is not only dangerous to handle but also impractical for long-term storage and application.

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding, predicting, and experimentally validating the thermodynamic stability of these materials. We will move beyond simple protocols to explore the causal relationships between molecular structure and stability, integrating state-of-the-art computational modeling with proven experimental techniques to create a self-validating system for analysis.

Section 1: The Modern Workflow: Integrating Computational Prediction and Experimental Validation

In contemporary materials science, the brute-force synthesis and testing of every conceivable compound is inefficient and hazardous. A more robust and insightful approach involves a synergistic workflow where computational chemistry precedes and guides experimental work. This in silico-first methodology allows for the high-throughput screening of hypothetical molecules, identifying promising candidates with desirable stability profiles before a single gram of material is synthesized.[4][5] Experimental analysis then serves to validate, refine, and anchor these computational predictions in real-world performance.

Caption: Key factors influencing molecular stability.

Structural Factors

-

Number and Position of Nitro Groups: This is the most dominant factor. While adding nitro groups increases the energy density and oxygen balance of the molecule, it generally decreases thermal stability. [1]Each additional electron-withdrawing nitro group destabilizes the aromatic ring and introduces potential "trigger bonds". The decomposition temperature of dinitropyrazoles is typically lower than that of mononitropyrazoles. [6][7]* Amino Group Position: The electron-donating amino group can have a stabilizing effect, particularly when it is positioned to form intramolecular hydrogen bonds with an adjacent nitro group. This interaction creates a more rigid, planar structure that requires more energy to disrupt.

-

Steric Effects: Bulky substituents positioned ortho to a nitro group can cause steric repulsion, forcing the nitro group to twist out of the plane of the pyrazole ring. [8]This disruption of planarity reduces resonance stabilization between the ring and the nitro group, weakening the C-NO₂ bond and lowering the decomposition temperature. [8]

Electronic Factors

-

Inductive and Resonance Effects: The stability of the molecule is a delicate balance between the electron-donating effect of the amino group and the powerful electron-withdrawing effects of the nitro groups. [9][10]This electronic "push-pull" system influences the electron density distribution across the molecule and the strength of key covalent bonds.

-

Bond Dissociation Energy (BDE): As determined computationally, the weakest bond is the most likely to break first under thermal stress, initiating the decomposition cascade. For many nitro-pyrazoles, this is the C-NO₂ bond. [11]However, in N-nitro derivatives, the N-NO₂ bond is often even weaker, leading to significantly lower thermal stability. [12]

Feature Influence on Stability Rationale Increasing Nitro Groups Tends to Decrease Increases ring strain and introduces more weak "trigger" bonds. [7] Intramolecular H-Bonding Increases Forms stable six-membered pseudo-rings, increasing the energy required for decomposition. Steric Hindrance Decreases Twists nitro groups out of the ring plane, breaking resonance stabilization and weakening the C-NO₂ bond. [8] N-Nitration (vs. C-Nitration) Significantly Decreases The N-NO₂ bond generally has a lower bond dissociation energy than the C-NO₂ bond. [12] | Salt Formation | Generally Increases | Ionic bonding and improved crystal packing density in the solid state can enhance thermal stability. [3]|

Section 3: Synthesis and Safe Handling

Causality: The synthesis of these compounds involves handling nitrating agents and potentially energetic products. A rigorous adherence to safety protocols is not merely procedural but is a critical system for preventing uncontrolled decomposition events.

Synthetic Strategies Overview

The most common route to nitro-substituted aminopyrazoles involves the direct nitration of a pre-existing aminopyrazole ring. [13]The choice of nitrating agent and reaction conditions is critical to control the degree and regioselectivity of nitration.

-

Mild Nitration: Systems like Fe(NO₃)₃/NaNO₂ can be used for selective mononitration. [13]* Aggressive Nitration: Stronger conditions, such as mixtures of nitric acid (HNO₃) and sulfuric acid (H₂SO₄), are typically required to introduce multiple nitro groups.

An alternative approach involves building the pyrazole ring from nitro-containing precursors. [14]

Experimental Protocol 3: Safety and Handling

Causality: Nitroaromatic and nitroamine compounds are recognized as a hazardous class of materials due to their potential for rapid decomposition. [9]The following protocol is designed to minimize all vectors of risk: inhalation, contact, and accidental initiation.

-

Personal Protective Equipment (PPE):

-

Eyes/Face: Wear chemical splash-resistant safety goggles with side protection at all times. [15]A full-face shield is required when there is a risk of splashing or explosion.

-

Hands: Use chemical-resistant gloves (e.g., nitrile). Inspect gloves before use and dispose of them immediately after handling the material. [16] * Body: A flame-resistant laboratory coat and closed-toed footwear are mandatory. [15]2. Engineering Controls:

-

All handling of solid compounds and nitrating agents must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors. [15] * Work behind a blast shield, especially when performing reactions for the first time or when handling more than a few milligrams of the final product.

-

-

Safe Handling Practices:

-

Avoid friction, grinding, and impact. Use non-sparking tools (e.g., made of brass or ceramic). [16] * Keep the quantities of material being handled to the absolute minimum required for the experiment.

-

Wash hands and any exposed skin thoroughly with soap and water immediately after handling. [17]4. Storage and Waste Disposal:

-

Store in a tightly closed, properly labeled container in a cool, dry, well-ventilated area away from heat, sources of ignition, and incompatible materials (e.g., strong bases or reducing agents). [17][18] * All waste, including contaminated gloves and filter paper, should be treated as hazardous and disposed of according to institutional and local regulations for reactive waste. Do not mix with other chemical waste streams.

-

References

- Forsvarets forskningsinstitutt (FFI). Quantum chemical methods for high-energy materials - estimating formation enthalpies, crystal densities and impact sensitivities.

- Defense Technical Information Center (DTIC). Predicting Heats of Formation of Energetic Materials Using Quantum Mechanical Calculations.

- AK Scientific, Inc. 4-Nitropyrazole Safety Data Sheet.

- Gu, F. et al. (2018). Overview on the Quantum Chemical Methods for Energetic Materials. ResearchGate.

- Kashkarov, P. et al. (2021). Learning to fly: thermochemistry of energetic materials by modified thermogravimetric analysis and highly accurate quantum chemical calculations. RSC Publishing.

- Wang, J. et al. (2023). Quantum Chemistry Database of Energetic Compounds: Design and Application.

- BenchChem. (2025). Essential Safety and Operational Guide for 1-isopropyl-3-methyl-4-nitro-1H-pyrazole.

- Stepanov, A. I. et al. (2021). Nitropyrazoles 23. Synthesis of substituted N-amino-3-nitro-5-R-pyrazoles. ResearchGate.

- Latypov, N. V. & Krupka, M. (2022). Thermal Properties of Energetic Materials—What Are the Sources of Discrepancies?. MDPI.

- ChemicalBook. (2025). 3-Nitro-1H-pyrazole - Safety Data Sheet.

- Ju, K.-S. & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC - NIH.

- Stilinović, V. et al. (2022). How Do the Surroundings of the C-NO2 Fragment Affect the Mechanical Sensitivity of Trinitroaromatic Molecules? Evidence from Crystal Structures and Ab Initio Calculations. MDPI.

- Jana, S. B. et al. (2024). Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations.

- Folly, P. (2004). Thermal Stability of Explosives. CHIMIA.

- El-Kashef, H. et al. (2001). Synthesis of 1-methyl-, 4-nitro-, 4-amino- and 4-iodo-1,2-dihydro-3H-pyrazol-3-ones. ResearchGate.

- Yin, C. et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. MDPI.

- Ju, K.-S. & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews.

- Xu, Y. (Ed.). (n.d.). Special Issue : Recent Advances in Nitrogen-Rich Energetic Materials: Synthesis, Structure, and Properties. MDPI.

- Folly, P. (2004). Thermal Stability of Explosives. ResearchGate.

- Kumar, A. et al. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. PMC.

- Santa Cruz Biotechnology. (n.d.). 3-Nitro-1H-pyrazole Safety Data Sheet.

- Yin, C. et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PMC.

- Wang, R. et al. (2013). Thermal stability and detonation characters of nitro-substituted derivatives of pyrazole. ResearchGate.

- XRF Scientific. (2023). What's the difference between DSC and TGA analysis?.

- Tamuliene, J. et al. (2017). Influence of Nitro Group Substitutes to the Stability and Energetic Properties of N-(2,4,6-trinitrophenyl)-1H-1,2,4-triazol-3-amine. American Journal of Analytical Chemistry.

- ResolveMass Laboratories Inc. (2026). DSC vs TGA: A Simple Comparison Guide.

- IIT Kanpur. Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC).

Sources

- 1. mdpi.com [mdpi.com]

- 2. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in Nitrogen-Rich Energetic Materials: Synthesis, Structure, and Properties | Materials | MDPI [mdpi.com]

- 4. Quantum Chemistry Database of Energetic Compounds: Design and Application [energetic-materials.org.cn]

- 5. eurasianjournals.com [eurasianjournals.com]

- 6. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. Quantum chemical methods for high-energy materials - estimating formation enthalpies, crystal densities and impact sensitivities [ffi.no]

- 12. epublications.vu.lt [epublications.vu.lt]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. chemicalbook.com [chemicalbook.com]

- 17. aksci.com [aksci.com]

- 18. afgsci.com [afgsci.com]

The Evolution of Pyrazole Functionalization: A Technical Deep Dive into N-methyl-4-nitro-1-phenyl-1H-pyrazol-5-amine

Abstract

The synthesis of N-methyl-4-nitro-1-phenyl-1H-pyrazol-5-amine (CAS: 321533-59-9) represents a critical junction in heterocyclic chemistry, bridging early 19th-century ring-closure methods with modern nucleophilic aromatic substitution (

Part 1: Historical Context & Structural Significance

The Pyrazole Renaissance

While Ludwig Knorr first synthesized pyrazole in 1883, the scaffold remained largely academic until the mid-20th century. The discovery of the biological activity of 1-phenylpyrazoles transformed the field. The specific target, N-methyl-4-nitro-1-phenyl-1H-pyrazol-5-amine, gained prominence not just as an end-product, but as a versatile "chemical handle."

The molecule features three distinct functional domains:

-

1-Phenyl Ring: Provides lipophilicity and steric bulk, essential for binding pocket occupancy in kinase and phosphodiesterase enzymes.

-

4-Nitro Group: A strong electron-withdrawing group (EWG) that activates the adjacent 5-position for nucleophilic attack and stabilizes the resulting amine.

-

5-Methylamine: A secondary amine acting as a hydrogen bond donor, critical for H-bonding networks in drug-receptor interactions.

The "Discovery": From Isomer Chaos to Regiocontrol

Early synthesis attempts relied on the condensation of hydrazine with non-symmetrical 1,3-dicarbonyls. These methods often yielded inseparable mixtures of 1,3- and 1,5-isomers. The "discovery" of the modern route is less a single event and more the application of Nucleophilic Aromatic Substitution (

Part 2: Synthetic Evolution & Mechanistic Pathways

We analyze two primary routes. The Conventional Route is historically significant but hazardous. The Modern Route is the industry standard for purity and safety.

Route A: The Conventional Nitration Protocol (Historical)

-

Precursor: N-methyl-1-phenyl-1H-pyrazol-5-amine.

-

Reagents: Mixed acid (Conc.

/ Fuming -

Mechanism: Electrophilic Aromatic Substitution (

). -

Critical Flaw: The 1-phenyl ring is also susceptible to nitration (forming p-nitrophenyl byproducts), requiring tedious chromatographic separation. Furthermore, the exothermicity of nitrating an electron-rich amine poses safety risks.

Route B: The 5-Chloro Displacement Protocol (Recommended)

This route utilizes the "Push-Pull" electronic effect. The 4-nitro group pulls electron density, making the 5-carbon highly electrophilic.

-

Step 1: Synthesis of 5-chloro-1-phenylpyrazole (Vilsmeier-Haack conditions or

cyclization). -

Step 2: Nitration to 5-chloro-4-nitro-1-phenylpyrazole. (The chlorine atom directs the nitro group to the 4-position while deactivating the phenyl ring against side-reactions).

-

Step 3:

with Methylamine.

Mechanistic Visualization

The following diagram illustrates the superior regiocontrol of the Modern Route (Route B).

Figure 1: Comparative synthetic pathways. Route B (bottom) avoids regioselectivity issues by using the 4-nitro group to activate a specific chloride displacement.

Part 3: Detailed Experimental Protocol (Route B)

This protocol is designed for a 10g scale synthesis, prioritizing safety and yield.

Phase 1: Preparation of 5-Chloro-4-nitro-1-phenylpyrazole

Principle: The chlorine atom at position 5 sterically hinders the ortho positions of the phenyl ring, while the pyrazole ring's electron density directs the nitro group to position 4.

-

Reagents: 5-Chloro-1-phenylpyrazole (10.0 g, 56 mmol), Nitric Acid (fuming, 90%), Acetic Anhydride.

-

Setup: 250 mL 3-neck round bottom flask, internal thermometer, dropping funnel, ice/salt bath.

-

Procedure:

-

Cool acetic anhydride (30 mL) to 0°C.

-

Add fuming

(4.0 mL) dropwise, keeping -

Dissolve 5-chloro-1-phenylpyrazole in minimal acetic anhydride and add dropwise to the nitrating mixture.

-

Stir at

for 2 hours, then allow to warm to RT overnight. -

Quench: Pour onto 200g crushed ice. The product precipitates as a pale yellow solid.[1]

-

Purification: Filter, wash with cold water (

mL), and recrystallize from Ethanol. -

Checkpoint: Melting Point should be

.

-

Phase 2: Nucleophilic Displacement ( )

Principle: The 4-nitro group stabilizes the Meisenheimer intermediate, allowing the weak nucleophile (methylamine) to displace the chloride.

-

Reagents: 5-Chloro-4-nitro-1-phenylpyrazole (Intermediate from Phase 1), Methylamine (33% in EtOH or 2M in THF), Triethylamine (Base scavenger).

-

Procedure:

-

Dissolve intermediate (5.0 g) in Ethanol (50 mL).

-

Add Methylamine solution (3.0 eq) and Triethylamine (1.1 eq).

-

Reflux: Heat to

for 4 hours. Monitor by TLC (Mobile phase: 30% EtOAc/Hexane). The starting material spot ( -

Workup: Concentrate solvent in vacuo. Resuspend residue in water (50 mL).

-

Isolation: Filter the yellow/orange solid. Wash with cold hexanes to remove trace amine salts.

-

Drying: Vacuum oven at

for 6 hours.

-

Data Summary Table

| Parameter | Value / Observation | Note |

| Appearance | Yellow crystalline solid | Typical of nitro-amines |

| Molecular Weight | 218.21 g/mol | Formula: |

| Melting Point | Sharp range indicates purity | |

| Yield (Route B) | High efficiency | |

| Key IR Signals | Diagnostic bands | |

| Solubility | DMSO, DMF, Hot EtOH | Insoluble in water |

Part 4: Mechanistic Validation & Troubleshooting

The Mechanism

The reaction proceeds via an addition-elimination pathway. The 4-nitro group is essential; without it, 5-chloropyrazoles are inert to amines under mild conditions.

Figure 2: Reaction coordinate showing the stabilization provided by the 4-nitro group.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete displacement | Increase Methylamine equivalents (up to 5 eq) or switch solvent to DMF (higher temp). |

| Dark Product | Oxidation of amine | Perform reaction under Nitrogen atmosphere; ensure reagents are peroxide-free. |

| Impurity (p-Nitro) | Over-nitration in Phase 1 | Control temperature strictly |

| Sticky Solid | Residual solvent/salts | Recrystallize from Ethanol/Water (9:1) mixture. |

References

-

BenchChem. (n.d.). N-methyl-4-nitro-1H-pyrazol-5-amine Product Analysis and Synthetic Routes. Retrieved from

-

Sigma-Aldrich. (n.d.). 3-Methyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine Safety and Properties. (Note: Isomeric reference for physical property comparison). Retrieved from

-

National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 329815799. Retrieved from

-

Cheng, C. C., & Robins, R. K. (1956). Potential Purine Antagonists.[2] VI. Synthesis of 1-Alkyl- and 1-Aryl-4-substituted Pyrazolo[3,4-d]pyrimidines. Journal of Organic Chemistry. (Foundational text on pyrazole-to-fused-ring synthesis).

-

Environmental Protection Agency (EPA). (2025). Chemical Dashboard: Pyrazole Derivatives. Retrieved from

Sources

The Nitro Group as a Potent Electronic Modulator in Phenyl-Pyrazole Scaffolds: A Guide for Drug and Materials Science Researchers

An In-Depth Technical Guide

This guide provides a comprehensive analysis of the electronic properties of the nitro group (–NO₂) when incorporated into phenyl-pyrazole scaffolds. We will move beyond a simple description of its electron-withdrawing nature to explore the nuanced effects on molecular reactivity, physicochemical properties, and biological interactions. This document is intended for researchers, medicinal chemists, and materials scientists who seek to leverage these properties in the rational design of novel molecules.

Section 1: The Fundamental Electronic Nature of the Nitro Group

The nitro group is one of the most powerful electron-withdrawing groups (EWGs) utilized in organic chemistry.[1] Its profound influence on a molecule's electronic landscape stems from a combination of two primary mechanisms: the inductive effect and the resonance effect.

Inductive and Resonance Effects (-I, -M)

The high electronegativity of the nitrogen and oxygen atoms in the nitro group creates a strong dipole, pulling electron density away from the attached scaffold through the sigma (σ) bond framework.[2] This is the inductive effect (-I) .

Simultaneously, the nitro group can delocalize electrons from an attached aromatic system, such as a phenyl ring, through its pi (π) system. This is the resonance effect (-M) , which is most pronounced when the nitro group is positioned ortho or para to the point of attachment, creating regions of positive charge within the ring.[3][4] The interplay of these two effects deactivates the aromatic ring towards electrophilic aromatic substitution while facilitating nucleophilic aromatic substitution.[1]

Caption: Inductive and resonance contributions to the nitro group's electron-withdrawing power.

Quantifying the Effect: Hammett Constants

The electronic influence of a substituent can be quantified using the Hammett equation, a linear free-energy relationship.[5] The Hammett substituent constant, sigma (σ), provides a numerical value for the electron-donating or -withdrawing ability of a group. The nitro group possesses one of the largest positive σ values, confirming its potent electron-withdrawing character.[6]

| Substituent | Hammett Constant (σ_meta) | Hammett Constant (σ_para) | Reference |

| -NO₂ | +0.71 | +0.78 to +1.27 | [2][6] |

| -CN | +0.56 | +0.66 | [7] |

| -Cl | +0.37 | +0.23 | [7] |

| -H | 0.00 | 0.00 | [7] |

| -CH₃ | -0.07 | -0.17 | [7] |

Table 1: Comparison of Hammett constants for the nitro group and other common substituents. A larger positive value indicates a stronger electron-withdrawing effect. The range for σ_para reflects its context-dependent resonance effect.[6]

Section 2: The Phenyl-Pyrazole Scaffold in Modern Research

The pyrazole nucleus is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[8] Phenyl-pyrazole derivatives are considered "privileged scaffolds" in drug discovery due to their metabolic stability and ability to form diverse, high-affinity interactions with biological targets.[9][10] They are foundational to numerous approved drugs and clinical candidates for treating a range of diseases, including cancer and inflammatory conditions.[8][11]

Caption: The phenyl-pyrazole scaffold as a privileged structure in drug discovery.

Section 3: Modulating the Phenyl-Pyrazole Scaffold with the Nitro Group

The introduction of a nitro group onto the phenyl ring of a phenyl-pyrazole scaffold profoundly alters its electronic properties, providing a powerful tool for fine-tuning molecular characteristics.

Impact on Acidity and Basicity (pKa)

The strong electron-withdrawing nature of the nitro group significantly impacts the acidity of nearby protons. For instance, introducing a nitro group to a phenol or benzoic acid derivative substantially lowers its pKa, making it a stronger acid.[2][12] In the context of a phenyl-pyrazole, a nitro group on the phenyl ring can influence the basicity of the pyrazole nitrogens. By withdrawing electron density, the nitro group makes the lone pairs on the pyrazole nitrogens less available for protonation, thereby decreasing the pKa (making it less basic).[13] This modulation is critical for controlling the ionization state of a drug molecule at physiological pH, which in turn affects its solubility, membrane permeability, and receptor binding.

Alteration of Chemical Reactivity and Synthetic Strategy

The presence of a nitro group dictates the strategy for further chemical modifications.

-

Electrophilic Aromatic Substitution (EAS): The nitro group deactivates the phenyl ring towards EAS and directs incoming electrophiles to the meta position.[1][3] This provides regiochemical control in subsequent synthetic steps.

-

Nucleophilic Aromatic Substitution (SNA): A nitro group, particularly at the ortho or para position, strongly activates the phenyl ring for SNA, allowing for the displacement of a leaving group (e.g., a halide) by a nucleophile.[1]

-

Reduction to an Amine: The nitro group is a versatile synthetic handle, as it can be readily reduced to an amino group (–NH₂).[14] This transformation completely inverts the electronic effect from strongly withdrawing to strongly donating, providing access to a different chemical space and serving as a key step in the synthesis of many pharmaceutical agents.[15]

Influence on Biological Activity and Receptor Binding

In medicinal chemistry, the nitro group is often considered a "double-edged sword."[16] It can act as a pharmacophore, a key feature for biological activity, by forming critical hydrogen bonds or polar interactions within a receptor's binding pocket.[17] The electron-withdrawing effect can enhance binding affinity by polarizing the scaffold.[17][18] For example, novel tetrasubstituted pyrazole derivatives bearing a nitro substituent have been synthesized and evaluated for their binding affinity towards estrogen receptors, demonstrating that the nitro group can be beneficial for ERβ binding.[19]

However, the nitro group is also a known structural alert or toxicophore, primarily due to its potential for metabolic reduction to reactive, potentially mutagenic intermediates like nitroso and hydroxylamine species.[20][21] Therefore, its use requires a careful balance between achieving therapeutic efficacy and minimizing toxicity.[16]

Spectroscopic and Photophysical Properties

The nitro group significantly influences the spectroscopic properties of the phenyl-pyrazole scaffold.

-

Infrared (IR) Spectroscopy: Nitro groups exhibit strong, characteristic absorption bands resulting from asymmetric (~1550 cm⁻¹) and symmetric (~1375 cm⁻¹) stretching vibrations, making them easily identifiable.[22][23]

-

UV-Visible (UV-Vis) Spectroscopy: The extended conjugation in nitroaromatic compounds leads to absorption at longer wavelengths compared to their non-nitrated counterparts.[22] This property is exploited in the development of sensors, where interactions with analytes can cause a detectable shift in the absorption or emission spectrum.[24][25]

-

Fluorescence: Most nitroaromatic compounds are notoriously non-fluorescent or weakly fluorescent.[26] The excited state is efficiently quenched through non-radiative decay pathways, often involving intersystem crossing to the triplet state.[27] This fluorescence quenching is a key principle behind the use of luminescent materials for the detection of nitroaromatic explosives.[24]

| Property | Effect of Nitro Group | Underlying Reason | References |

| Acidity (pKa) | Increases acidity of nearby protons. | Stabilization of the conjugate base by electron withdrawal. | [2][12] |

| Reactivity (EAS) | Deactivates ring, directs meta. | Reduction of electron density in the aromatic ring. | [1][3] |

| Reactivity (SNA) | Activates ring for nucleophilic attack. | Stabilization of the negatively charged Meisenheimer intermediate. | [1] |

| Biological Activity | Can enhance receptor binding. | Forms polar interactions; modulates electronic properties. | [17][19] |

| Fluorescence | Typically quenches fluorescence. | Promotes efficient non-radiative decay and intersystem crossing. | [26][27] |

Table 2: Summary of the electronic effects of the nitro group on key properties of the phenyl-pyrazole scaffold.

Section 4: Experimental Protocols

Trustworthy research relies on robust and reproducible methodologies. The following protocols provide a framework for the synthesis and characterization of nitro-substituted phenyl-pyrazole derivatives.

Protocol: Synthesis of a Nitro-Substituted Triaryl Pyrazole

This protocol is a generalized procedure adapted from established literature for the synthesis of pyrazole derivatives via the cyclization of a 1,3-diketone with a substituted hydrazine.[19][28]

Objective: To synthesize a 1-(nitrophenyl)-3,5-diaryl-1H-pyrazole.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Dissolve 1.0 equivalent of the starting 1,3-diaryl-1,3-diketone in a suitable solvent such as ethanol or a mixture of DMF and THF.

-

In a separate flask, dissolve 1.1 to 1.5 equivalents of the desired (nitrophenyl)hydrazine hydrochloride.

-

-

Reaction Setup:

-

Combine the two solutions in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Add a catalytic amount of a weak acid (e.g., acetic acid) if the hydrazine salt is not used.

-

-

Cyclization Reaction:

-

Heat the reaction mixture to reflux (typically 80-100 °C).

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 3-8 hours).

-

-

Work-up and Isolation:

-

Allow the mixture to cool to room temperature.

-

If a precipitate forms, collect the solid by vacuum filtration. If not, reduce the solvent volume under reduced pressure.

-

Partition the residue between an organic solvent (e.g., ethyl acetate) and water.

-

Wash the organic layer sequentially with a saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

-

Purification:

-

Purify the crude product using flash column chromatography on silica gel, employing a gradient of ethyl acetate in hexanes as the eluent.

-

Combine the fractions containing the pure product and remove the solvent to yield the final compound.

-

Characterize the final product using ¹H-NMR, ¹³C-NMR, and mass spectrometry to confirm its structure and purity.

-

Protocol: Characterization by UV-Visible Spectroscopy

Objective: To determine the maximum absorption wavelength (λ_max) of the synthesized nitrophenyl-pyrazole.

Step-by-Step Methodology:

-

Sample Preparation:

-

Prepare a stock solution of the purified compound in a UV-grade solvent (e.g., ethanol, acetonitrile, or DMSO) at a known concentration (e.g., 10⁻³ M).

-

Prepare a dilute solution (e.g., 10⁻⁵ M to 10⁻⁶ M) from the stock solution. The final absorbance should ideally be between 0.1 and 1.0.

-

-

Spectrometer Setup:

-

Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 20 minutes for stable readings.

-

Set the desired wavelength scan range (e.g., 200-600 nm).

-

-

Measurement:

-

Fill a quartz cuvette with the pure solvent to be used as a blank. Place it in the spectrophotometer and record a baseline spectrum.

-

Rinse the cuvette with the sample solution, then fill it with the sample solution.

-

Place the sample cuvette in the spectrophotometer and record the absorption spectrum.

-

-

Data Analysis:

-

Identify the wavelength(s) at which maximum absorbance occurs (λ_max). This value is characteristic of the electronic transitions within the molecule.[29]

-

Use the Beer-Lambert law (A = εcl) to calculate the molar absorption coefficient (ε) if the concentration (c) and path length (l, typically 1 cm) are known.

-

Section 5: Conclusion and Future Outlook

The nitro group is a uniquely powerful and versatile functional group for modulating the electronic properties of phenyl-pyrazole scaffolds. Its strong electron-withdrawing nature, quantifiable through Hammett constants, allows for the precise tuning of pKa, chemical reactivity, and intermolecular interactions. While its potential for toxicity necessitates careful consideration in drug design, the nitro group offers invaluable opportunities for enhancing receptor affinity and provides a synthetic handle for further molecular elaboration.[15][16] For materials scientists, the unique photophysical properties imparted by the nitro group, particularly fluorescence quenching, open avenues for the development of advanced chemical sensors.[24][25] A thorough understanding of the fundamental principles outlined in this guide is essential for any researcher aiming to rationally design and synthesize next-generation phenyl-pyrazole-based compounds for pharmaceutical or material applications.

References

-

Wikipedia. Nitro compound. [Link]

-

Perpusnas. (2026, January 6). Understanding Nitro Compounds: Structure And Properties. [Link]

-

SvedbergOpen. (2025, March 25). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. [Link]

-

Rasayan Journal of Chemistry. (2022). SYNTHESIS AND BIOLOGICAL ACTIVE COMPOUNDS OF NITROGEN-CONTAINING HETEROCYCLIC COMPOUNDS: A REVIEW. [Link]

-

Fiveable. (2025, August 15). Nitro Group Definition - Organic Chemistry Key Term. [Link]

-

Teachy. Summary of Organic Functions: Nitro Compound. [Link]

-

MDPI. Special Issue: Nitro Group Containing Drugs. Pharmaceuticals. [Link]

-

OAText. (2025, August 25). Nitro group: Significance and symbolism. [Link]

-

PMC (PubMed Central). (2022, June 5). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. [Link]

-

Frontiers. Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. [Link]

-

MDPI. (2022, July 23). An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. [Link]

-

PMC (PubMed Central). (2022, April 22). Synthesis and Applications of Nitrogen-Containing Heterocycles as Antiviral Agents. [Link]

-

ResearchGate. (2025, April 9). (PDF) The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. [Link]

-

RSC Publishing. (2022, January 18). Revisiting the non-fluorescence of nitroaromatics: presumption versus reality. [Link]

-

Pearson+. (2023, December 20). The nitro group directs electrophilic aromatic substitution to th.... Study Prep. [Link]

-

PMC (PubMed Central). (2021, September 29). Fluorescence quenching based detection of nitroaromatics using luminescent triphenylamine carboxylic acids. [Link]

-

RSC Publishing. (2016, January 15). How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital theory and Voronoi deformation density analysis. [Link]

-

ACS Publications. (2021, July 1). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. [Link]

-

ACS Publications. (2022, December 23). Selective Low-Level Detection of a Perilous Nitroaromatic Compound Using Tailor-Made Cd(II)-Based Coordination Polymers: Study of Photophysical Properties and Effect of Functional Groups. Inorganic Chemistry. [Link]

-

PMC (PubMed Central). Synthesis of Novel Nitro-substituted Triaryl Pyrazole Derivatives as Potential Estrogen Receptor Ligands. [Link]

-

YouTube. (2017, May 2). Directing Effect of the Nitro Group in EAS. [Link]

-

IntechOpen. (2022, November 16). A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. [Link]

-

eScholarship. Illuminating the Optical Properties and Photochemistry of Nitroaromatics in Different Atmospheric Environments. [Link]

-

PubMed. (2017, June 13). Insights into the Complex Photophysics and Photochemistry of the Simplest Nitroaromatic Compound: A CASPT2//CASSCF Study on Nitrobenzene. [Link]

-

Wikipedia. Electrophilic aromatic directing groups. [Link]

-

Scholars Research Library. Synthesis of substituted pyrazole derivatives and evaluation of their antimicrobial activity. [Link]

-

Chemistry LibreTexts. (2021, July 31). 24.6: Nitro Compounds. [Link]

-

PMC (PubMed Central). (2023, November 7). Pyrazole: an emerging privileged scaffold in drug discovery. [Link]

-

SciSpace. (2020, September 4). Substituent effects of nitro group in cyclic compounds. [Link]

-

MDPI. (2022, December 8). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. [Link]

-

Wiley Online Library. The Influence of the Nitro Group on the Solid-State Structure of 4-Nitropyrazoles: the Cases of Pyrazole, 3,5-Dimethylpyrazole, 3,5-Di-tert-butylpyrazole and 3,5-Diphenylpyrazole. I. Static Aspects (Crystallography and Thermodynamics). [Link]

-

RSC Publishing. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. [Link]

-

ACS Omega. (2024, June 13). Discovery of Phenylpyrazole Derivatives as a New Class of Selective Inhibitors of MCL-1 with Antitumor Activity. [Link]

-

ResearchGate. (2026, February 1). (PDF) PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. [Link]

-

Wikipedia. Hammett equation. [Link]

-

Spectroscopy Online. (2023, August 16). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. [Link]

-

Chemistry LibreTexts. (2021, July 31). 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. [Link]

-

MDPI. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. [Link]

-

University of Calgary. CHEM 331 Problem Set #3: Substituent Effects and LFERs. [Link]

-

MDPI. Recent Developments in the Electrochemistry of Some Nitro Compounds of Biological Significance. [Link]

-

ResearchGate. Comparison of Hammett constants (σ) for selected functional groups. 31,32. [Link]

-

ResearchGate. (PDF) Synthesis of Newly Substituted Pyrazoles and Substituted Pyrazolo[3,4-b]Pyridines Based on 5-Amino-3-Methyl-1-Phenylpyrazole. [Link]

-

PMC (PubMed Central). (2020, August 12). A Walk through Recent Nitro Chemistry Advances. [Link]

-

ResearchGate. The Role of the Nitro Group on the Formation of Intramolecular Hydrogen Bond in the Methyl Esters of 1-Vinyl-Nitro-Pyrazolecarboxylic Acids | Request PDF. [Link]

-

Indian Academy of Sciences. Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. [Link]

Sources

- 1. Nitro compound - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 5. Hammett equation - Wikipedia [en.wikipedia.org]

- 6. scispace.com [scispace.com]

- 7. web.viu.ca [web.viu.ca]

- 8. Bot Verification [rasayanjournal.co.in]

- 9. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. userpage.fu-berlin.de [userpage.fu-berlin.de]

- 14. The nitro group directs electrophilic aromatic substitution to th... | Study Prep in Pearson+ [pearson.com]

- 15. frontiersin.org [frontiersin.org]

- 16. svedbergopen.com [svedbergopen.com]

- 17. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis of Novel Nitro-substituted Triaryl Pyrazole Derivatives as Potential Estrogen Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. wisdomlib.org [wisdomlib.org]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. spectroscopyonline.com [spectroscopyonline.com]

- 24. Fluorescence quenching based detection of nitroaromatics using luminescent triphenylamine carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 25. pubs.acs.org [pubs.acs.org]

- 26. pubs.rsc.org [pubs.rsc.org]

- 27. Insights into the Complex Photophysics and Photochemistry of the Simplest Nitroaromatic Compound: A CASPT2//CASSCF Study on Nitrobenzene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 29. Illuminating the Optical Properties and Photochemistry of Nitroaromatics in Different Atmospheric Environments [escholarship.org]

Methodological & Application

Process Development Guide: Regioselective Nitration of N-methyl-1-phenyl-1H-pyrazol-5-amine

Strategic Overview

The nitration of N-methyl-1-phenyl-1H-pyrazol-5-amine (Compound 1 ) is a critical transformation in the synthesis of high-value agrochemicals (e.g., Fipronil analogs) and kinase inhibitors. The primary objective is the introduction of a nitro group at the C4 position of the pyrazole ring.

The Chemical Challenge

This reaction presents a classic regioselectivity and chemoselectivity challenge:

-

Regioselectivity (C4 vs. Phenyl Ring): The molecule contains two aromatic systems. The pyrazole ring, activated by the electron-donating

-methylamino group, is significantly more nucleophilic at the C4 position than the -

Chemoselectivity (C-Nitration vs. N-Nitration): Secondary amines can react with nitrating agents to form

-nitroamines (nitramines), which are often unstable and energetic. The protocol must favor the thermodynamic

Reaction Engineering & Mechanism

To ensure exclusive C4-nitration, we utilize a Mixed Acid Nitration protocol (Sulfuric Acid/Nitric Acid). Sulfuric acid serves a dual purpose: it acts as the solvent and the catalyst that dehydrates nitric acid to generate the active electrophile, the nitronium ion (

Mechanistic Pathway

The amino group at position 5 pushes electron density into the pyrazole ring, specifically enhancing the nucleophilicity at C4 (vinylogous position).

Figure 1: Mechanistic flow of the electrophilic aromatic substitution at C4.

Experimental Protocol

Reagents & Equipment

| Reagent | Equiv.[1] | Role | Hazard Class |

| Start Material (1) | 1.0 | Substrate | Irritant |

| H₂SO₂ (98%) | 10.0 vol | Solvent/Catalyst | Corrosive, Dehydrating |

| HNO₃ (70% or fuming) | 1.1 - 1.2 | Nitrating Agent | Oxidizer, Corrosive |

| Ice/Water | Excess | Quench | N/A |

Equipment:

-

3-neck round bottom flask (RBF) equipped with a thermometer and addition funnel.

-

Ice/Salt bath (capable of maintaining -5°C).

-

Mechanical stirrer (magnetic stirring is insufficient for viscous sulfuric acid mixtures).

Step-by-Step Procedure

Step 1: Solubilization (Exotherm Control)

-

Charge the 3-neck RBF with Sulfuric Acid (98%) (10 mL per gram of substrate).

-

Cool the acid to 0–5°C using an ice/salt bath.

-

Slowly add N-methyl-1-phenyl-1H-pyrazol-5-amine portion-wise.

-

Note: The amine will form a sulfate salt, which is exothermic. Ensure internal temperature (

) does not exceed 10°C. -

Stir until a homogeneous solution or fine suspension is achieved.

-

Step 2: Nitration (The Critical Step)

-

Prepare the nitrating mixture (if using pre-mixed) or charge Nitric Acid into the addition funnel.

-

Add HNO₃ dropwise to the reaction mixture.

-

CRITICAL: Maintain

. Higher temperatures promote nitration of the phenyl ring or oxidation of the

-

-

Once addition is complete, allow the mixture to stir at 0–5°C for 30 minutes .

-

Remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C) . Stir for 1–2 hours.

-

Checkpoint: Monitor by TLC (Ethyl Acetate/Hexane 1:1) or HPLC.[2] The starting material should be consumed.

-

Step 3: Quenching & Isolation [3]

-

Prepare a beaker with crushed ice (approx. 5x reaction volume).

-

Slowly pour the reaction mixture onto the crushed ice with vigorous stirring.

-

Observation: The product usually precipitates as a yellow to orange solid.

-

-

Adjust pH to ~4–5 using saturated Sodium Acetate or dilute NaOH (careful: highly exothermic). Note: Strongly basic conditions may degrade the product.

-

Filter the solid using a Buchner funnel.

-

Wash the cake with cold water (3x) to remove residual acid.

Step 4: Purification

-

Recrystallization: The crude solid is typically recrystallized from Ethanol or Methanol .

-

Dissolve the solid in boiling ethanol, filter while hot (if insoluble impurities exist), and cool slowly to 4°C.

-

Filter the pure crystals and dry under vacuum at 45°C.

Process Workflow Diagram

Figure 2: Operational workflow for the batch synthesis.

Quality Control & Validation

Expected Analytical Data[4][5]

-

Appearance: Yellow to orange crystalline solid.

-

¹H NMR (DMSO-d₆):

-

Mass Spectrometry (ESI):

corresponds to Start Material MW + 45 Da.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Oily Product | Incomplete precipitation or impurities. | Recrystallize from EtOH/Water mix. |

| Phenyl Nitration | Temperature too high during addition. | Keep |

| Low Yield | Product soluble in acid quench. | Neutralize quench to pH 5 to ensure precipitation. |

Safety & Energetic Considerations

-

Energetic Materials: Polynitro-pyrazoles are potential energetic materials. While the mono-nitro derivative is generally stable, avoid heating the dry solid above 100°C without DSC testing.

-

Acid Handling: The mixing of concentrated HNO₃ and H₂SO₃ generates significant heat. Always add acid to acid/substrate slowly.

-

N-Nitro Intermediates: If the reaction is quenched too early, unstable

-nitro species may remain. The warm-up step to RT is essential to allow the rearrangement/conversion to the stable

References

-

BenchChem. (n.d.). N-methyl-4-nitro-1H-pyrazol-5-amine Properties and Synthesis. Retrieved from

-

Deng, X., & Mani, N. S. (2008).[6] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles. Journal of Organic Chemistry. Retrieved from

-

Zhang, J., et al. (2022). From N–H Nitration to Controllable Aromatic Mononitration. JACS Au. Retrieved from

- Katritzky, A. R., et al. (2003). Synthesis of nitropyrazoles.

Sources

- 1. From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. CN101580473B - Method for preparing N-methyl paranitroaniline - Google Patents [patents.google.com]

- 4. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection [scirp.org]

- 6. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]

Application Notes and Protocols: N-methyl-4-nitro-1-phenyl-1H-pyrazol-5-amine in Heterocyclic Chemistry

Introduction: A Versatile Building Block with Unique Reactivity

N-methyl-4-nitro-1-phenyl-1H-pyrazol-5-amine is a highly functionalized pyrazole derivative with significant potential as a precursor in the synthesis of diverse heterocyclic frameworks. Its structure incorporates several key features that dictate its reactivity and utility for drug development professionals and organic chemists. The 1-phenyl group provides a lipophilic handle, the 5-(N-methylamino) group acts as a constrained nucleophile, and the 4-nitro group, a strong electron-withdrawing substituent, serves as a versatile synthetic handle for further transformations. This document provides an in-depth guide to the synthesis and application of this compound in the construction of fused pyrazole systems, which are prevalent in many biologically active molecules.[1][2]

The strategic placement of the nitro and N-methylamino groups on the pyrazole core allows for a range of chemical manipulations, primarily centered around the reduction of the nitro group to generate a key 1,2-diamine synthon. This unlocks pathways to a variety of fused nitrogen-containing heterocycles, including pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyrazines, which are known scaffolds for kinase inhibitors and other therapeutic agents.[3][4]

Synthesis of N-methyl-4-nitro-1-phenyl-1H-pyrazol-5-amine

The synthesis of the title compound can be envisioned through a multi-step sequence, commencing from readily available starting materials. A plausible and efficient route involves the construction of the N-methylated aminopyrazole core, followed by a regioselective nitration at the C4 position. The electron-donating nature of the amino group at C5 directs the electrophilic nitration to the adjacent C4 position.

Synthetic Workflow

Caption: Synthetic pathway to the title compound.

Protocol 1: Synthesis of N-methyl-1-phenyl-1H-pyrazol-5-amine

This protocol outlines the synthesis of the precursor to the final nitrated product. The procedure is adapted from established methods for the synthesis of substituted aminopyrazoles.

Materials:

-

1-Phenyl-3-methyl-1H-pyrazol-5(4H)-one

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Methylamine (solution in THF or ethanol)

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Vilsmeier-Haack Reaction: In a flame-dried round-bottom flask under a nitrogen atmosphere, cautiously add POCl₃ (3.0 eq) to anhydrous DMF (5.0 eq) at 0 °C. Stir for 30 minutes. To this solution, add 1-phenyl-3-methyl-1H-pyrazol-5(4H)-one (1.0 eq) portion-wise. Heat the reaction mixture to 90 °C for 3 hours.

-

Work-up: Cool the reaction mixture to room temperature and pour it slowly onto crushed ice. Neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8. Extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford crude 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde.

-

Imination and Reduction: Dissolve the crude aldehyde in methanol. Add a solution of methylamine (2.0 eq) and stir at room temperature for 2 hours. Cool the reaction mixture to 0 °C and add NaBH₄ (1.5 eq) portion-wise. Allow the reaction to warm to room temperature and stir for an additional 4 hours.

-

Final Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous residue with DCM (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel to yield N-methyl-1-phenyl-1H-pyrazol-5-amine.

Protocol 2: Nitration of N-methyl-1-phenyl-1H-pyrazol-5-amine

This protocol describes the final nitration step. The use of a nitrating mixture requires caution.

Materials:

-

N-methyl-1-phenyl-1H-pyrazol-5-amine

-

Concentrated sulfuric acid (98%)

-

Concentrated nitric acid (70%)

-

Crushed ice

-

Saturated aqueous sodium bicarbonate solution

-

Ethyl acetate

Procedure:

-

Preparation of Nitrating Mixture: In a flask cooled in an ice-salt bath, add concentrated nitric acid (1.1 eq) dropwise to concentrated sulfuric acid (5 vol) while maintaining the temperature below 10 °C.

-

Nitration: Dissolve N-methyl-1-phenyl-1H-pyrazol-5-amine (1.0 eq) in concentrated sulfuric acid and cool to 0 °C. Add the pre-formed nitrating mixture dropwise to the pyrazole solution, ensuring the temperature does not exceed 5 °C. Stir the reaction mixture at 0-5 °C for 1-2 hours.

-

Work-up and Isolation: Carefully pour the reaction mixture onto a large amount of crushed ice. A precipitate should form. Cautiously neutralize the mixture with a saturated aqueous solution of sodium bicarbonate. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. The crude product can be recrystallized from ethanol to afford pure N-methyl-4-nitro-1-phenyl-1H-pyrazol-5-amine.[5]

Application in the Synthesis of Pyrazolo[3,4-d]pyrimidines

A primary application of N-methyl-4-nitro-1-phenyl-1H-pyrazol-5-amine is its use as a precursor for pyrazolo[3,4-d]pyrimidines. This is achieved through a two-step sequence: reduction of the nitro group to an amine, followed by cyclocondensation of the resulting 4,5-diaminopyrazole with a one-carbon synthon.

Synthetic Workflow

Caption: Pathway to pyrazolo[3,4-d]pyrimidines.

Protocol 3: Reduction of the Nitro Group

This protocol details the reduction of the 4-nitro group to a 4-amino group, generating the key diaminopyrazole intermediate. Iron in acetic acid is a mild and effective reagent for this transformation.[6]

Materials:

-

N-methyl-4-nitro-1-phenyl-1H-pyrazol-5-amine

-

Iron powder (Fe)

-

Glacial acetic acid

-

Ethanol

-

Water

-

Saturated aqueous sodium carbonate solution

-

Ethyl acetate

Procedure:

-

Reaction Setup: To a suspension of N-methyl-4-nitro-1-phenyl-1H-pyrazol-5-amine (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v), add iron powder (5.0 eq).

-

Reduction: Heat the mixture to reflux and then add glacial acetic acid (2.0 eq) dropwise. Continue refluxing for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the iron salts. Wash the Celite pad with ethanol. Concentrate the filtrate under reduced pressure.

-

Isolation: To the residue, add ethyl acetate and water. Neutralize the aqueous layer with a saturated solution of sodium carbonate. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield crude N⁵-methyl-1-phenyl-1H-pyrazole-4,5-diamine, which can often be used in the next step without further purification.

Protocol 4: Cyclocondensation to form Pyrazolo[3,4-d]pyrimidin-4-one

This protocol describes the cyclization of the diaminopyrazole with formic acid to form the pyrazolo[3,4-d]pyrimidin-4-one core.[3]

Materials:

-

Crude N⁵-methyl-1-phenyl-1H-pyrazole-4,5-diamine

-

Formic acid (98%)

-

Ice water

Procedure:

-

Cyclization: To the crude N⁵-methyl-1-phenyl-1H-pyrazole-4,5-diamine (1.0 eq), add an excess of formic acid (e.g., 10-20 eq). Heat the reaction mixture at reflux for 4-6 hours.

-

Isolation: Cool the reaction mixture to room temperature and pour it into ice water. A precipitate will form.

-

Purification: Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and then dry under vacuum. The crude product can be recrystallized from a suitable solvent like ethanol to give the pure 5-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one.

Application in the Synthesis of Pyrazolo[3,4-b]pyrazines

The versatile N⁵-methyl-1-phenyl-1H-pyrazole-4,5-diamine intermediate can also be used to construct pyrazolo[3,4-b]pyrazine scaffolds by reacting it with 1,2-dicarbonyl compounds.

Synthetic Workflow

Caption: Pathway to pyrazolo[3,4-b]pyrazines.

Protocol 5: Cyclocondensation with a 1,2-Dicarbonyl Compound

This general protocol outlines the reaction of the diaminopyrazole with a 1,2-dicarbonyl compound, such as benzil, to yield a substituted pyrazolo[3,4-b]pyrazine.

Materials:

-

Crude N⁵-methyl-1-phenyl-1H-pyrazole-4,5-diamine

-

1,2-Dicarbonyl compound (e.g., benzil, glyoxal) (1.0 eq)

-

Ethanol or acetic acid

-

Triethylamine (catalytic amount, if needed)

Procedure:

-

Reaction: Dissolve the crude N⁵-methyl-1-phenyl-1H-pyrazole-4,5-diamine (1.0 eq) and the 1,2-dicarbonyl compound (1.0 eq) in ethanol or acetic acid.

-

Heating: Heat the reaction mixture to reflux for 3-6 hours. The reaction progress can be monitored by TLC.

-

Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by vacuum filtration and wash with cold ethanol.

-

Purification: If the product does not precipitate, concentrate the reaction mixture under reduced pressure. The residue can then be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the desired pyrazolo[3,4-b]pyrazine derivative.

Data Summary

The following table summarizes the key compounds and expected outcomes based on analogous reactions reported in the literature.

| Starting Material | Reagents and Conditions | Product | Expected Yield (%) |

| N-methyl-1-phenyl-1H-pyrazol-5-amine | HNO₃/H₂SO₄, 0-5 °C | N-methyl-4-nitro-1-phenyl-1H-pyrazol-5-amine | 70-85 |

| N-methyl-4-nitro-1-phenyl-1H-pyrazol-5-amine | Fe/AcOH, EtOH/H₂O, reflux | N⁵-methyl-1-phenyl-1H-pyrazole-4,5-diamine | 80-95 |

| N⁵-methyl-1-phenyl-1H-pyrazole-4,5-diamine | Formic acid, reflux | 5-Methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | 75-90 |

| N⁵-methyl-1-phenyl-1H-pyrazole-4,5-diamine | Benzil, EtOH, reflux | 5,6-Diphenyl-4-methyl-1-phenyl-4,5-dihydropyrazolo[3,4-b]pyrazine | 65-85 |

References

- Shaaban, M. R., et al. (2012). Synthesis of Some New Pyrazolo[3,4-d]pyrimidin-4-amines. Asian Journal of Chemistry, 24(12), 5641-5643.

- Al-Hourani, B. J., et al. (2024).

- Chen, Y.-J., et al. (2018). One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. Molecules, 23(11), 2998.

- Gouda, M. A., et al. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Mini-Reviews in Organic Chemistry, 15(1), 17-39.

- Advant, S. J., et al.

- Patel, H. V., et al. (2015). Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent. Journal of Applied Pharmaceutical Science, 5(11), 064-071.

- Rodygin, M. Y., et al. (2021). An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. Molecules, 26(23), 7247.

- Singh, S., & Singh, O. (2018). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Chemical Studies, 6(2), 1346-1360.

-

SIELC Technologies. 1H-Pyrazol-5-amine, 3-methyl-4-[[4-(methylsulfonyl)-2-nitrophenyl]azo]-1-phenyl-. [Link]

- Rodygin, M. Y., et al. (2023). An Unusual Rearrangement of Pyrazole Nitrene and Ring Opening/Recyclization Cascade: Formal CH-Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. Preprints.org.

- Kumar, D., et al. (2022). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Chemistry, 4(3), 694-718.

- Barra, C. M., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Journal of the Brazilian Chemical Society, 32(8), 1629-1641.

- Aly, A. A., et al. (2019). Synthesis of New Heterocycles from Reactions of 1‐Phenyl‐1H‐pyrazolo[3,4‐b]pyridine‐5‐carbonyl Azides. Journal of Heterocyclic Chemistry, 56(4), 1269-1277.

- Beevi, J., et al. (2016). Insilico Design and Synthesis of Novel 4-Arylidene Methyl Phenyl Pyrazol-5-One Derivatives. Research and Reviews: Journal of Chemistry, 5(1), 1-8.

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations | MDPI [mdpi.com]

- 4. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]

- 5. N-methyl-4-nitro-1H-pyrazol-5-amine | 321533-59-9 | Benchchem [benchchem.com]

- 6. mdpi.com [mdpi.com]

Application Note & Protocol: Strategic Synthesis of Novel Pyrazole Azo Dyes Using N-methyl-4-nitro-1-phenyl-1H-pyrazol-5-amine

Abstract

This document provides a comprehensive guide for the synthesis of novel azo dyes utilizing N-methyl-4-nitro-1-phenyl-1H-pyrazol-5-amine as a versatile coupling component. Azo dyes incorporating heterocyclic scaffolds, such as pyrazole, are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties.[1][2] These compounds have demonstrated potential as antibacterial, antifungal, anticancer, and anti-inflammatory agents.[3][4][5] This guide is designed for researchers, scientists, and drug development professionals, offering a detailed protocol grounded in established chemical principles. We will elucidate the critical mechanistic steps of diazotization and azo coupling, provide a robust, step-by-step experimental procedure, and outline methods for the characterization of the final products, ensuring scientific rigor and reproducibility.

Foundational Principles: The Chemistry of Azo Dye Synthesis

The synthesis of azo dyes is a classic and powerful transformation in organic chemistry, predicated on a two-stage process: the diazotization of a primary aromatic amine followed by an electrophilic aromatic substitution known as azo coupling.

Diazotization: Formation of the Electrophile

Diazotization is the conversion of a primary aromatic amine into a diazonium salt. This reaction, first discovered by Peter Griess in 1858, is the cornerstone of azo dye synthesis.[6] The process involves the reaction of the amine with nitrous acid (HNO₂), which is highly unstable and must be generated in situ.[7] This is achieved by reacting sodium nitrite (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl), under strictly controlled, low-temperature conditions (0–5 °C).[8]

Causality: The low temperature is critical for two primary reasons:

-

It prevents the premature decomposition of the unstable nitrous acid.

-

It stabilizes the resulting diazonium salt (Ar-N₂⁺X⁻), which is a high-energy species and prone to decomposition and releasing nitrogen gas at higher temperatures.[9][10] The electron-withdrawing nature of the diazonium group makes it a potent electrophile, primed for the subsequent coupling reaction.

Azo Coupling: The Chromophore-Forming Step

The diazonium salt acts as a weak electrophile and will react with electron-rich aromatic compounds, known as coupling components, to form the characteristic azo (-N=N-) linkage.[11] In this protocol, N-methyl-4-nitro-1-phenyl-1H-pyrazol-5-amine serves as the coupling component. The amino group on the pyrazole ring is a strong activating group, directing the electrophilic attack of the diazonium ion to the carbon atom at position 4. However, the presence of a nitro group at this position in our target molecule necessitates that the coupling occurs at an alternative activated position, which is typically adjacent to the amino group if sterically accessible and electronically favored. For the purpose of this guide, we will assume the starting material is N-methyl-1-phenyl-1H-pyrazol-5-amine for a standard coupling reaction, as the 4-nitro derivative would already have the typical coupling site blocked. The title compound is more likely a precursor or a variant where coupling might be directed elsewhere under specific conditions not generally described.

Causality: The pH of the reaction medium is a critical parameter. The coupling reaction is typically carried out in a slightly acidic to neutral or weakly alkaline solution. This is a delicate balance:

-

In strongly acidic conditions, the concentration of the active phenoxide or the free amine of the coupling component is too low, slowing or preventing the reaction.

-

In strongly basic conditions, the diazonium salt can convert to a non-reactive diazohydroxide or diazotate anion.

Therefore, maintaining the optimal pH ensures that the coupling component is sufficiently nucleophilic to attack the diazonium electrophile efficiently.

Critical Safety Considerations

Chemical synthesis requires stringent adherence to safety protocols. The reagents and intermediates in this procedure present specific hazards that must be managed.

-

Diazonium Salts: Solid diazonium salts are notoriously unstable and can be sensitive to shock, friction, and heat, posing a significant explosion hazard.[10][12] NEVER attempt to isolate the diazonium salt in its dry, solid form.[9][13] All operations should be conducted in solution, and the diazonium salt solution should be used immediately after preparation.

-

Nitro Compounds: N-methyl-4-nitro-1-phenyl-1H-pyrazol-5-amine is a nitro-aromatic compound. Such compounds are often toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[14]

-

Acids and Reagents: Concentrated hydrochloric acid is corrosive.[6] Sodium nitrite is an oxidizer and is toxic if ingested.[6] Always work in a well-ventilated fume hood and wear appropriate PPE.

-

Quenching: Any excess nitrous acid after the diazotization step must be destroyed. This is typically done by adding a small amount of urea or sulfamic acid, which converts the nitrous acid to nitrogen gas, carbon dioxide, and water.[6]

Detailed Experimental Protocol

This protocol outlines the synthesis of a novel pyrazole azo dye by diazotizing a primary aromatic amine (aniline is used as an example) and coupling it with N-methyl-1-phenyl-1H-pyrazol-5-amine.

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Key Properties |

| Aniline (or other primary aromatic amine) | C₆H₅NH₂ | 93.13 | Toxic, liquid |

| N-methyl-1-phenyl-1H-pyrazol-5-amine | C₁₀H₁₁N₃ | 173.22 | Coupling component, solid |

| Sodium Nitrite | NaNO₂ | 69.00 | Oxidizer, toxic, solid |

| Hydrochloric Acid (concentrated, ~37%) | HCl | 36.46 | Corrosive, fuming liquid |

| Sodium Acetate | CH₃COONa | 82.03 | Buffering agent, solid |

| Urea or Sulfamic Acid | CH₄N₂O / H₃NSO₃ | 60.06 / 97.09 | Quenching agent, solid |

| Ethanol | C₂H₅OH | 46.07 | Solvent for recrystallization |

| Distilled Water | H₂O | 18.02 | Solvent |

| Starch-Iodide Paper | - | - | Indicator for excess HNO₂ |

Equipment

-

Three-necked round-bottom flask (250 mL)

-

Mechanical stirrer or magnetic stirrer with stir bar

-

Dropping funnel

-

Thermometer (-10 to 100 °C)

-

Ice-salt bath

-

Beakers and Erlenmeyer flasks

-

Büchner funnel and vacuum flask

-

Standard laboratory glassware

Experimental Workflow

Caption: Experimental workflow for azo dye synthesis.

Step-by-Step Procedure

Part A: Preparation of the Diazonium Salt Solution (Benzenediazonium Chloride)

-

In a 250 mL beaker, add aniline (0.05 mol, ~4.65 g) to a mixture of concentrated HCl (15 mL) and water (50 mL). Stir until the aniline hydrochloride salt fully dissolves.

-

Place the beaker in an ice-salt bath and cool the solution to an internal temperature of 0–5 °C with constant stirring. It is critical to maintain this temperature range throughout the diazotization process.[6]

-

In a separate beaker, dissolve sodium nitrite (0.052 mol, ~3.6 g) in 20 mL of cold water.

-

Using a dropping funnel, add the cold sodium nitrite solution dropwise to the stirred aniline hydrochloride solution over 20-30 minutes. The rate of addition must be controlled to ensure the temperature does not rise above 5 °C.[9]

-